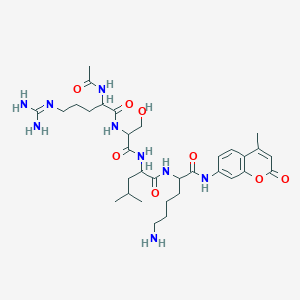
Ac-arg-ser-leu-lys-amc trifluoroacetate salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ac-arg-ser-leu-lys-amc trifluoroacetate salt is a fluorogenic substrate used in various biochemical assays. This compound is particularly valuable in the study of proteases, as it releases 7-amino-4-methylcoumarin (AMC) upon cleavage, which can be quantified due to its fluorescent properties . The peptide sequence arg-ser-leu-lys corresponds to a specific cleavage site recognized by certain proteases, making it a useful tool in enzymology and proteomics .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ac-arg-ser-leu-lys-amc trifluoroacetate salt typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is coupled to the growing chain using a coupling reagent like HBTU or DIC.
Deprotection: The protecting groups on the amino acids are removed using TFA (trifluoroacetic acid).
Cleavage: The final peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The purification process may involve high-performance liquid chromatography (HPLC) to ensure high purity .
化学反応の分析
Types of Reactions
Ac-arg-ser-leu-lys-amc trifluoroacetate salt primarily undergoes enzymatic cleavage reactions. The peptide bond between lysine and AMC is cleaved by specific proteases, releasing the fluorescent AMC molecule .
Common Reagents and Conditions
Enzymes: Proteases like trypsin or site-1 protease (S1P) are commonly used.
Buffers: Phosphate-buffered saline (PBS) or Tris-HCl buffers are typical.
Conditions: Reactions are usually carried out at physiological pH (7.4) and temperature (37°C).
Major Products
The major product of the enzymatic reaction is 7-amino-4-methylcoumarin (AMC), which can be detected and quantified using fluorescence spectroscopy .
科学的研究の応用
Ac-arg-ser-leu-lys-amc trifluoroacetate salt is widely used in scientific research, particularly in:
Biochemistry: Studying protease activity and specificity.
Molecular Biology: Investigating protein-protein interactions and post-translational modifications.
Medicine: Screening for protease inhibitors as potential therapeutic agents.
Industry: Quality control in the production of protease-containing products .
作用機序
The compound acts as a substrate for specific proteases. Upon recognition and binding by the protease, the peptide bond between lysine and AMC is cleaved. This cleavage releases AMC, which fluoresces under specific conditions (excitation at 380 nm and emission at 440-460 nm). The fluorescence intensity correlates with protease activity, allowing for quantitative analysis .
類似化合物との比較
Similar Compounds
Ac-arg-leu-arg-amc trifluoroacetate salt: Another fluorogenic substrate for proteases, with a different peptide sequence.
Ac-lys-gln-lys-leu-arg-amc trifluoroacetate: Used for cathepsin S activity assays.
Uniqueness
Ac-arg-ser-leu-lys-amc trifluoroacetate salt is unique due to its specific peptide sequence, which makes it a suitable substrate for certain proteases like site-1 protease (S1P). This specificity allows for targeted studies of protease activity and inhibitor screening .
特性
IUPAC Name |
2-[[2-[[2-[[2-acetamido-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-6-amino-N-(4-methyl-2-oxochromen-7-yl)hexanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H51N9O8/c1-18(2)14-25(41-32(49)26(17-43)42-30(47)23(38-20(4)44)9-7-13-37-33(35)36)31(48)40-24(8-5-6-12-34)29(46)39-21-10-11-22-19(3)15-28(45)50-27(22)16-21/h10-11,15-16,18,23-26,43H,5-9,12-14,17,34H2,1-4H3,(H,38,44)(H,39,46)(H,40,48)(H,41,49)(H,42,47)(H4,35,36,37) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVPQHIMGLOTCBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCCN)NC(=O)C(CC(C)C)NC(=O)C(CO)NC(=O)C(CCCN=C(N)N)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H51N9O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
701.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
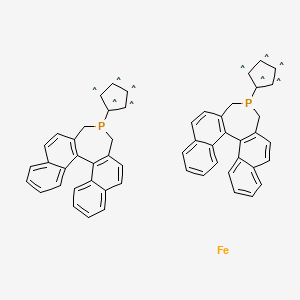
![Benzenepropanamide, alpha-(benzoylamino)-N-[1-(hydroxymethyl)-2-phenylethyl]-, [S-(R*,R*)]-; (alphaS)-alpha-(Benzoylamino)-N-[(1S)-1-(hydroxymethyl)-2-phenylethyl]benzenepropanamide](/img/structure/B12320720.png)
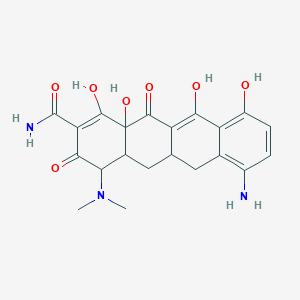
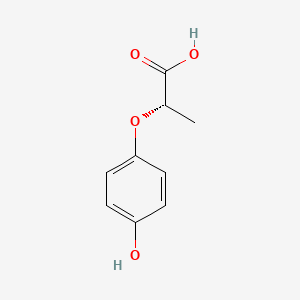
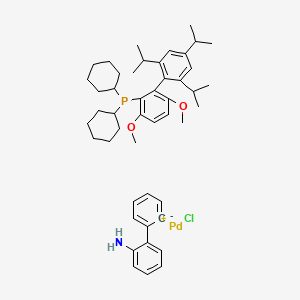
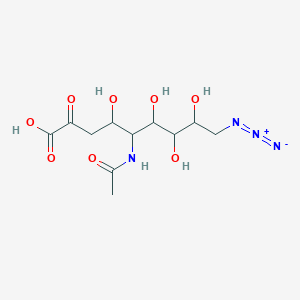
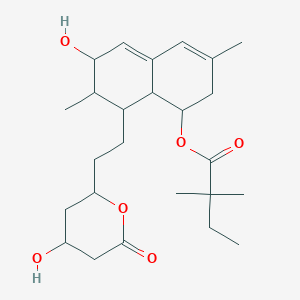
![2-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,2,4-triazole-3-carboxamide](/img/structure/B12320751.png)

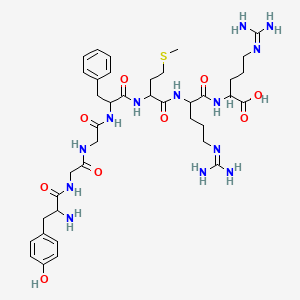

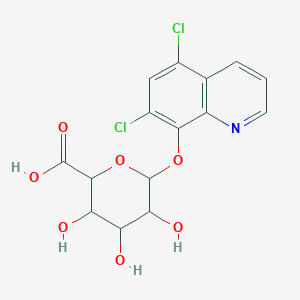
![tert-butyl N-[5-amino-6-[2,2-diethoxyethyl(2-phenylethyl)amino]-6-oxohexyl]carbamate](/img/structure/B12320775.png)
![1-(3-Hydroxypropyl)-5-[2-[2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethylamino]propyl]-2,3-dihydroindole-7-carbonitrile](/img/structure/B12320789.png)
